9-Methylnaphtho[1,2-c]furan-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BN-52021 involves the extraction of Ginkgo biloba leaves, followed by a series of purification steps to isolate the compound. The extraction process typically uses solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography, to purify BN-52021 .
Industrial Production Methods
Industrial production of BN-52021 follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure the efficient isolation of BN-52021. The final product is then subjected to rigorous quality control measures to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions
BN-52021 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups into BN-52021.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of BN-52021 with enhanced or modified biological activities. These derivatives are often used in further scientific research to explore new therapeutic applications .
Scientific Research Applications
BN-52021 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: BN-52021 is used as a model compound to study the mechanisms of platelet-activating factor antagonism and to develop new synthetic methods for similar compounds.
Biology: The compound is employed in research to understand the role of platelet-activating factor in various biological processes, including inflammation, immune response, and cell signaling.
Mechanism of Action
BN-52021 exerts its effects by selectively and reversibly inhibiting the glycine receptor-mediated responses in neurons. It acts as a non-competitive and voltage-dependent antagonist of glycine-induced chloride currents. The compound interacts with the pore region of the glycine-gated chloride channels, blocking the flow of chloride ions and thereby modulating neuronal activity .
Comparison with Similar Compounds
BN-52021 is unique among platelet-activating factor antagonists due to its specific structure and mode of action. Similar compounds include BN-52020 and BN-52022, which also act as platelet-activating factor antagonists but with varying degrees of potency .
BN-52020: This compound has a similar structure to BN-52021 but is less potent in inhibiting platelet-activating factor-induced aggregation.
BN-52021’s unique structure and high potency make it a valuable compound for scientific research and therapeutic applications.
Properties
CAS No. |
111013-07-1 |
---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
9-methylbenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O3/c1-7-3-2-4-8-5-6-9-11(10(7)8)13(15)16-12(9)14/h2-6H,1H3 |
InChI Key |
NESUCGJMEKIZFB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
Synonyms |
Naphtho[1,2-c]furan-1,3-dione, 9-methyl- (9CI) |
Origin of Product |
United States |
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